N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that incorporates benzothiazole, pyrazole, and thiophene moieties
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response, as prostaglandins are known to play a key role in inflammation .
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound could potentially have anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its quorum sensing inhibitory activity.
1,2-Bis(2-benzothiazolyl)disulfide: Used in rubber vulcanization.
N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide: Investigated for its antimicrobial properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of benzothiazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[d]thiazole moiety, a thiophene ring, and a pyrazole core. The synthesis typically involves the reaction of 2-aminobenzothiazole with suitable thiophene derivatives under controlled conditions to yield the desired carboxamide.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were tested for their ability to reduce edema in carrageenan-induced inflammation models. Notably, certain derivatives showed comparable efficacy to indomethacin, a standard anti-inflammatory drug, indicating potential therapeutic applications in inflammatory diseases .
2. Anticancer Activity
The anticancer potential of this compound has been highlighted in studies showing its ability to induce apoptosis in cancer cell lines. For example, compounds with similar structural features have been reported to suppress tumor growth in vivo. In one study, the compound's IC50 values against various cancer cell lines were assessed, revealing significant cytotoxic effects that warrant further investigation into its mechanisms of action .
3. Antimicrobial Activity
The antimicrobial efficacy of related pyrazole derivatives has been evaluated against various bacterial strains and fungi. Studies indicate that certain compounds exhibit potent activity against Mycobacterium tuberculosis and other pathogens at low concentrations. These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene and benzothiazole moieties can significantly influence its pharmacological properties. For instance, introducing electron-withdrawing groups has been shown to enhance the inhibitory activity against specific targets like MAO-B and Pin1, which are implicated in various diseases .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
Study | Compound | Activity | IC50/EC50 |
---|---|---|---|
3-Thienyl derivative | Anti-inflammatory | 0.14 μM | |
Benzothiazole variant | Anticancer (MCF cell line) | 25.72 μM | |
Pyrazole derivative | Antimicrobial (E. coli) | 6.25 µg/mL |
These studies underline the importance of structural modifications in enhancing the biological efficacy of benzothiazole and pyrazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-20-12(9-11(19-20)13-7-4-8-22-13)15(21)18-16-17-10-5-2-3-6-14(10)23-16/h2-9H,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICRPGXAEICJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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